molecular formula C21H30N4O2 B5037234 1-cyclohexyl-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane

1-cyclohexyl-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane

Cat. No.: B5037234
M. Wt: 370.5 g/mol
InChI Key: RVADHYACZGYZMA-UHFFFAOYSA-N
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Description

1-cyclohexyl-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane, also known as CMDO, is a heterocyclic compound that belongs to the diazepane family. It has gained significant attention from the scientific community due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

The exact mechanism of action of 1-cyclohexyl-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane is not fully understood. However, studies have suggested that it may act by inhibiting key signaling pathways involved in cancer cell proliferation and inflammation. This compound has also been shown to modulate the activity of certain enzymes and proteins involved in these pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation. Additionally, this compound has been shown to induce apoptosis in cancer cells, thereby inhibiting their growth. In vivo studies have also demonstrated the anti-inflammatory and neuroprotective effects of this compound.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-cyclohexyl-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane is its potential therapeutic applications in various diseases. Its anti-cancer, anti-inflammatory, and neuroprotective properties make it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 1-cyclohexyl-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane. One area of interest is the development of new analogs with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of this compound, which could lead to the development of new drugs targeting key signaling pathways involved in cancer cell proliferation and inflammation. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in other diseases, such as cardiovascular and metabolic disorders.

Synthesis Methods

The synthesis of 1-cyclohexyl-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane involves the reaction of 1-cyclohexyl-4-diazepanone with 4-methoxyphenyl hydrazine and potassium carbonate in the presence of acetic acid. The resulting compound is then reacted with 2-chloroacetaldehyde dimethyl acetal and potassium carbonate to yield this compound. This method has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

1-cyclohexyl-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane has been extensively studied for its potential therapeutic applications in various diseases. Its anti-cancer properties have been demonstrated in several studies, where it has been shown to inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory disorders such as arthritis. Additionally, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.

Properties

IUPAC Name

5-[(4-cyclohexyl-1,4-diazepan-1-yl)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O2/c1-26-19-10-8-17(9-11-19)21-22-20(27-23-21)16-24-12-5-13-25(15-14-24)18-6-3-2-4-7-18/h8-11,18H,2-7,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVADHYACZGYZMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CN3CCCN(CC3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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